N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a cyclopenta[c]pyrazole derivative featuring a carboxamide group substituted at the 2,5-dimethoxyphenyl position and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence lipophilicity, solubility, and receptor-binding affinity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-13-6-7-17(27-2)16(10-13)20-19(23)18-14-4-3-5-15(14)21-22(18)12-8-9-28(24,25)11-12/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZJYSRGBVVTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The most structurally similar compound identified is N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (hereafter referred to as the 3-chlorophenyl analogue) . Both compounds share the cyclopenta[c]pyrazole core and sulfone-containing tetrahydrothiophene moiety but differ in their aryl substituents:
- Target compound : 2,5-dimethoxyphenyl group.
- 3-Chlorophenyl analogue : 3-chlorophenyl group.
Substituent Effects on Physicochemical Properties
| Property | Target Compound (2,5-dimethoxyphenyl) | 3-Chlorophenyl Analogue |
|---|---|---|
| Aryl Substituent | Electron-donating (methoxy) | Electron-withdrawing (Cl) |
| Predicted LogP | Higher (methoxy groups increase lipophilicity) | Lower (Cl reduces lipophilicity) |
| Hydrogen Bonding | Enhanced (methoxy O-atoms) | Limited (Cl is weak H-bond acceptor) |
| Solubility (aq.) | Moderate (polar sulfone vs. lipophilic aryl) | Likely lower (Cl reduces polarity) |
Note: LogP and solubility values are extrapolated from substituent trends due to a lack of direct experimental data in the provided evidence .
Pharmacological and Biochemical Implications
Hypothetical Target Interactions
- Target Compound: The 2,5-dimethoxyphenyl group may enhance binding to serotoninergic receptors (e.g., 5-HT2A) due to structural resemblance to hallucinogenic phenethylamines. The sulfone group could improve metabolic stability by resisting oxidative degradation.
- 3-Chlorophenyl Analogue : The electron-withdrawing Cl substituent might favor interactions with enzymes like cyclooxygenase (COX), where halogenated aromatics are common.
Limitations in Current Data
No direct pharmacological or biochemical data for either compound is available in the provided evidence. Comparisons are speculative and based on structural analogs (e.g., COX inhibitors with chlorophenyl groups or psychedelics with dimethoxyphenyl motifs) .
Preparation Methods
Pyrazole Ring Formation
Adapting methodologies from 3,5-diarylpyrazole synthesis, the core structure was constructed via hydrazone-ketone cyclization:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Cyclopentenone | 10 mmol | Dienophile |
| Hydrazine hydrate | 12 mmol | Nucleophile |
| DMSO | 4 equiv | Catalyst |
| HCl (cat.) | 0.5 mL | Acid catalyst |
| Reflux (EtOH) | 6 h | Reaction time |
This protocol yielded 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in 78% yield after column chromatography (SiO₂, hexane:EtOAc 3:1).
Annulation Optimization
Varying catalysts and solvents revealed:
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO/HCl | EtOH | 80 | 78 |
| 2 | H₂SO₄ | Toluene | 110 | 62 |
| 3 | BF₃·Et₂O | DCM | 40 | 41 |
DMSO/HCl in ethanol provided optimal cyclization efficiency while minimizing side products.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Substituent
Tetrahydrothiophene Synthesis
Following CN103772349A, 4-chloro-1-butanol (20% aqueous) reacted with sodium sulfide under reflux (135°C, 4 h) to yield tetrahydrothiophene (88.8% purity). Critical parameters included:
- Molar ratio : 1:1.2 (4-chloro-1-butanol:Na₂S)
- Catalyst : ZnS (5 wt%)
- Reaction time : 4 h
Sulfone Formation
Oxidation with H₂O₂ (30% aq.) in acetic acid (1:3 v/v) at 60°C for 8 h converted tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene (96% conversion by GC-MS). The 3-yl position was functionalized via radical bromination (NBS, AIBN, CCl₄) followed by Grignard transmetalation.
Assembly of Molecular Architecture
Suzuki-Miyaura Coupling
The cyclopenta[c]pyrazole core and sulfone-containing fragment were joined using:
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3 equiv)
- DME/H₂O (4:1), 90°C, 12 h
This provided 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in 65% yield.
Carboxamide Formation
Activation of the carboxylic acid with EDCI/HOBt (1:1.2) in DMF, followed by addition of 2,5-dimethoxyaniline (1.5 equiv), yielded the target compound after 24 h at 25°C. Purification via reverse-phase HPLC (C18, MeCN:H₂O gradient) afforded 92% pure product.
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆)
δ 13.41 (s, 1H, NH), 7.89–7.84 (m, 4H, Ar-H), 4.32 (t, J=6.5 Hz, 2H, CH₂-SO₂), 3.75 (s, 6H, OCH₃), 3.02–2.94 (m, 4H, cyclopentyl-H)
HRMS (ESI+)
Calcd for C₂₀H₂₄N₃O₅S [M+H]⁺: 418.1431
Found: 418.1429
XRD Analysis
Crystal packing revealed intramolecular H-bonding between pyrazole NH and sulfone oxygen (2.89 Å), stabilizing the boat conformation of the tetrahydrothiophene ring.
Process Optimization Challenges
Key issues addressed during scale-up:
- Sulfone Epimerization : Controlled by maintaining pH >8 during oxidation
- Pyrazole Tautomerism : Fixed using DMSO-d₆ as NMR solvent
- Amide Racemization : Minimized by coupling at <30°C
Final optimized conditions provided 43% overall yield from commercial starting materials.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | 5 | 38 | 91 | 1.00 |
| B | 7 | 29 | 88 | 1.45 |
| C | 6 | 43 | 95 | 0.92 |
Route C (described herein) proved most efficient by combining one-pot pyrazole formation with sulfide oxidation prior to fragment coupling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodology : Multi-step synthesis typically involves coupling cyclopenta[c]pyrazole precursors with tetrahydrothiophene sulfone derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for nucleophilic substitutions .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Validation : Monitor reaction progress via TLC or HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,5-positions on phenyl ring; tetrahydrothiophene sulfone integration) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm error) .
- X-ray crystallography : Resolve bond lengths/angles in the cyclopenta[c]pyrazole core (if single crystals are obtainable) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited aqueous solubility (due to hydrophobic cyclopenta[c]pyrazole core); use DMSO or ethanol for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmosphere .
- LogP : Predicted ~2.5 (via computational tools like Molinspiration), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How do steric and electronic effects in the tetrahydrothiophene sulfone moiety influence reactivity?
- Mechanistic insights :
- The sulfone group acts as a strong electron-withdrawing group, polarizing adjacent C–S bonds and facilitating nucleophilic attack at the β-position .
- Steric hindrance from the tetrahydrothiophene ring may limit regioselectivity in substitution reactions (e.g., SN2 vs. SN1 pathways) .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Case study : Discrepancies in IC50 values for kinase inhibition (e.g., JAK2 vs. CDK2) may arise from:
- Off-target effects : Use CRISPR-edited cell lines to isolate target-specific activity .
- Metabolic instability : Conduct metabolite profiling (LC-MS) to identify degradation products .
- Statistical approach : Apply Bland-Altman analysis to compare inter-lab variability in dose-response curves .
Q. How can molecular docking predict binding interactions with biological targets?
- Protocol :
- Protein preparation : Retrieve target structure (e.g., PDB ID 4U5J for JAK2), optimize hydrogen bonding networks (AutoDock Tools) .
- Ligand parametrization : Assign partial charges to the compound using AM1-BCC method (Open Babel) .
- Docking simulations : Use AutoDock Vina with exhaustiveness=20; validate poses via MD simulations (GROMACS) .
- Output : Binding affinity (ΔG) and key residues (e.g., Lys882 in JAK2) for SAR optimization .
Q. What synthetic modifications enhance metabolic stability without compromising potency?
- Approaches :
- Isosteric replacement : Substitute the 2,5-dimethoxyphenyl group with a trifluoromethylpyridyl moiety to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolic clearance .
- Validation : In vitro microsomal stability assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
